1-(2-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Description
1-(2-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound. This type of molecule is often investigated for its potential pharmacological properties, given the diversity in its chemical structure which may facilitate binding to various biological targets.
Synthetic Routes and Reaction Conditions
Synthetic routes for this compound usually involve multi-step organic synthesis
Typical reaction conditions include the use of various organic solvents, temperature control (sometimes involving reflux), and the use of catalysts to facilitate specific reactions (e.g., palladium-catalyzed coupling reactions).
Industrial Production Methods
For industrial production, optimized synthetic routes are employed to maximize yield and minimize by-products. This often involves batch or continuous flow synthesis, careful control of reaction parameters (temperature, pressure, pH), and the use of scalable catalysts and purification methods such as crystallization or chromatography.
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the 2-methylphenyl moiety.
Reduction: : Reductive reactions might target the carbonyl group present in the piperazinyl-ethyl chain.
Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common for reduction.
Substitution reactions often use reagents like halides or alkylating agents under specific temperature and solvent conditions.
Major Products Formed
Oxidation products might include derivatives with hydroxyl or carboxyl functional groups.
Reduction can yield alcohols or amines, depending on the site of reaction.
Substitution reactions may result in a variety of functionalized aromatic rings depending on the substituent introduced.
Chemistry
The compound is studied for its ability to act as a ligand in coordination chemistry.
It can serve as a precursor in the synthesis of other heterocyclic compounds.
Biology and Medicine
Investigated for potential therapeutic applications, particularly in neurological or psychological disorders due to its interaction with receptors and enzymes in the brain.
May be used in the development of new drugs targeting specific protein kinases or G-protein coupled receptors (GPCRs).
Industry
Potential use in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Can be a part of functional coatings or as a component in specialty chemicals due to its unique structural properties.
Mechanism of Action
The compound's mechanism of action in biological systems often involves binding to specific receptors or enzymes. Its multiple aromatic rings and heterocyclic core allow it to fit into the active sites of proteins, potentially inhibiting or activating their function.
Molecular targets may include GPCRs, kinases, or other regulatory proteins, affecting pathways such as signal transduction or cellular metabolism.
Comparison with Other Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidin-4-ones, the presence of the 2-methylphenyl and 4-phenylpiperazin-1-yl groups may confer enhanced binding affinity and selectivity for certain biological targets.
This compound may exhibit unique solubility or stability characteristics due to its specific structural configuration.
List of Similar Compounds
1-(2-methylphenyl)-5-[2-hydroxy-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
1-(3-chlorophenyl)-5-[2-oxo-2-(4-methylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
1-(2-methylphenyl)-5-[2-oxo-2-(4-phenylmorpholin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
This covers the essentials of this fascinating compound. Got more questions about chemistry or anything else?
Properties
IUPAC Name |
1-(2-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-18-7-5-6-10-21(18)30-23-20(15-26-30)24(32)29(17-25-23)16-22(31)28-13-11-27(12-14-28)19-8-3-2-4-9-19/h2-10,15,17H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZNPAKDBCNXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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